TVB-2640, also known as TVB-2640, is a potent, reversible, and selective small molecule inhibitor of fatty acid synthase (FASN) [, , , , , , , , , , , , , , , , , , , , , ]. Developed by 3-V Biosciences, it is considered a first-in-class agent [, , , , , , , , , , , , , , , , , , , , , ], representing a novel approach to modulating lipid biosynthesis for research purposes.
TVB-2640 plays a significant role in scientific research exploring the role of FASN in various cellular processes, particularly in the context of cancer cell growth and survival [, , , , , , , , , , , , , , , , , , , , , ].
Denifanstat is developed by Sagimet Biosciences and belongs to a class of drugs known as fatty acid synthase inhibitors. These compounds are designed to interfere with lipid metabolism, which is often dysregulated in various metabolic disorders and cancers. The drug is currently in Phase II clinical trials for MASH and has been explored for other conditions like non-alcoholic fatty liver disease, advanced solid tumors, and certain types of cancer.
The technical details regarding the exact synthetic route are often undisclosed due to intellectual property considerations.
Denifanstat features a unique molecular structure that allows it to effectively inhibit fatty acid synthase. The molecular formula is CHNO, with a molecular weight of approximately 325.39 g/mol. Its structural characteristics include:
Denifanstat primarily functions through the inhibition of fatty acid synthase's ketoacylreductase activity. This inhibition disrupts the synthesis of palmitate from acetyl-CoA and malonyl-CoA, which are essential substrates in lipid biosynthesis. The key reactions involved include:
Denifanstat's mechanism of action involves selective inhibition of fatty acid synthase in liver cells and other tissues. The process can be summarized as follows:
Clinical trial data indicate significant improvements in histological features of MASH after treatment with Denifanstat, supporting its efficacy as a therapeutic agent.
Denifanstat exhibits several notable physical and chemical properties:
These properties are essential for understanding how Denifanstat can be effectively administered and utilized in clinical settings.
Denifanstat has several potential applications beyond MASH treatment:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3